molecular formula C14H17NO5 B2440840 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 96449-64-8

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No. B2440840
CAS RN: 96449-64-8
M. Wt: 279.292
InChI Key: LAGVWNLMHYIYJP-UHFFFAOYSA-N
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Patent
US04581364

Procedure details

A mixture of 6.0 g (46 mmols) of itaconic acid and 7.7 g (46 mmols) of 3,4-dimethoxybenzylamine was heated at 130° C. for 2 hours in a nitrogen atmosphere. After cooling to about 100° C., 70 ml of 10% sodium hydroxide were added to the viscous reaction mixture, while mechanically stirring, and the resulting mixture was then cooled to room temperature. In order to remove any insoluble matter, the sodium salt solution was extracted with 50 to 100 ml of ethyl acetate, and the aqueous phase was acidified with dilute hydrochloric acid. The oil precipitated thereby was taken up in methylene chloride, and the methylene chloride phase was dried and concentrated by evaporation. The residue crystallized when ether was added. 8.7 g (68% of theory) of 1-(3,4-dimethoxybenzyl)-4-carboxy-pyrrolidin-2-one were obtained. Melting point: 176°-178° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=O)=[CH2:3].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH2:15][NH2:16]>[OH-].[Na+]>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH2:15][N:16]1[CH2:3][CH:2]([C:1]([OH:9])=[O:8])[CH2:4][C:5]1=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
7.7 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while mechanically stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
In order to remove any insoluble matter
EXTRACTION
Type
EXTRACTION
Details
the sodium salt solution was extracted with 50 to 100 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The oil precipitated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue crystallized when ether
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CN2C(CC(C2)C(=O)O)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.